1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile
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Overview
Description
1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization and subsequent functional group transformations to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems to facilitate the reaction and purification processes .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Formation of 1-benzyl-5-oxo-1H-pyrazole-4-carbonitrile.
Reduction: Formation of 1-benzyl-5-hydroxy-1H-pyrazole-4-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of the target molecules .
Comparison with Similar Compounds
- 1-Benzyl-3-hydroxy-1H-pyrazole-4-carbonitrile
- 1-Benzyl-5-methoxy-1H-pyrazole-4-carbonitrile
- 1-Benzyl-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile
Uniqueness: 1-Benzyl-5-hydroxy-1H-pyrazole-4-carbonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
2-benzyl-3-oxo-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c12-6-10-7-13-14(11(10)15)8-9-4-2-1-3-5-9/h1-5,7,13H,8H2 |
InChI Key |
VSFJJQLUWHVZQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CN2)C#N |
Origin of Product |
United States |
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